molecular formula C11H7ClN2O3 B1296033 2-(4-Chlorophenoxy)-5-nitropyridine CAS No. 28232-30-6

2-(4-Chlorophenoxy)-5-nitropyridine

Cat. No. B1296033
Key on ui cas rn: 28232-30-6
M. Wt: 250.64 g/mol
InChI Key: ZQVHTTABFLHMPA-UHFFFAOYSA-N
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Patent
US04334912

Procedure details

4-Chlorophenoxy-5-nitropyridine (19.9 g) and platinum dioxide (0.1 g) were suspended in a mixture of tetrahydrofuran (100 ml) and ethyl acetate (50 ml), and catalytic reduction was carried out until 5.0 liters of hydrogen were absorbed. After removal of the catalyst by filtration, the solvent was distilled out under reduced pressure. The precipitated crystals were washed with a small amount of ether to give 16.5 g of 4-chlorophenoxy-5-aminopyridine as white crystals. M.P., 87°-88° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=2)=[CH:4][CH:3]=1.[H][H]>O1CCCC1.C(OCC)(=O)C.[Pt](=O)=O>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
ClC1=CC=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt](=O)=O
Step Two
Name
Quantity
5 L
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were absorbed
CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
WASH
Type
WASH
Details
The precipitated crystals were washed with a small amount of ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OC2=NC=C(C=C2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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